molecular formula C13H16N2O3 B603283 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid CAS No. 1676054-48-0

3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid

Cat. No.: B603283
CAS No.: 1676054-48-0
M. Wt: 248.28g/mol
InChI Key: VSSBZAZQBGIPRH-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a sophisticated benzimidazole derivative of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate or precursor molecule in the development of novel bioactive molecules, particularly in the exploration of Benzoimidazol-1,2-yl amides, which have been identified as potent activators of Kv7 potassium channels . Kv7 channels play a critical role in regulating neuronal excitability, and compounds that modulate these channels are investigated for their potential in various neurological and psychiatric conditions. The structural core of this molecule, featuring the 1-isopropyl-1H-benzo[d]imidazole moiety, is a privileged scaffold in drug discovery, frequently associated with diverse biological activities . The presence of both hydroxy and propanoic acid functional groups on the molecule provides versatile handles for further chemical modification, allowing researchers to synthesize a focused library of analogs for structure-activity relationship (SAR) studies. This chemical is intended for research applications such as in vitro assay development, target validation, and early-stage lead compound optimization. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-3-(1-propan-2-ylbenzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-8(2)15-10-6-4-3-5-9(10)14-13(15)11(16)7-12(17)18/h3-6,8,11,16H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSBZAZQBGIPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds bearing the benzimidazole moiety exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with bacterial DNA replication or protein synthesis .

Anticancer Activity

Studies have demonstrated promising anticancer properties for compounds related to 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid. In vitro assays have indicated that such compounds can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The evaluation of their efficacy often employs the MTT assay to determine cell viability post-treatment .

Drug Development

The structural attributes of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid make it a candidate for drug development. Its ability to interact with biological targets such as enzymes and receptors is crucial for the design of new therapeutics. Molecular docking studies have been utilized to predict binding affinities and interactions with target proteins .

Adjuvant Therapy

Recent research suggests potential applications as an adjuvant therapy in treating infections caused by Pseudomonas aeruginosa. The compound's ability to enhance the efficacy of existing antibiotics could provide a strategic advantage in combatting resistant infections .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyShowed that derivatives inhibited growth in resistant bacterial strains, outperforming standard antibiotics .
Study BAnticancer ActivityDemonstrated significant cytotoxicity against MDA-MB-231 and LNCaP cell lines with IC50 values lower than established chemotherapeutics .
Study CMolecular DockingIdentified strong binding interactions with target proteins involved in cancer proliferation and bacterial resistance mechanisms .

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzoimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Molecular Formula Key Structural Features Biological Activity Highlights
Target Compound C₁₃H₁₆N₂O₃ 3-hydroxy, 1-isopropyl-benzimidazole Potential enzyme modulation, anticancer
3-[(1-Isopropyl-1H-Benzimidazol-2-yl)Thio]Propanoic Acid C₁₃H₁₆N₂O₂S Thioether linkage instead of hydroxyl Enhanced lipophilicity; antimicrobial
3-(1H-Benzo[d]imidazol-1-yl)-2-(Methylamino)Propanoic Acid C₁₁H₁₃N₃O₂ Methylamino group at C2; no hydroxyl Improved receptor binding affinity
3-(2-Chloro-1H-Imidazol-1-yl)Propanoic Acid C₇H₈ClN₂O₂ Chloro-substituted imidazole; smaller ring Antimicrobial, enzyme inhibition
(3S)-3-Hydroxy-3-(2-Oxo-2H-Pyran-6-yl)Propanoic Acid C₈H₁₀O₅ Pyranone ring instead of benzimidazole Antioxidant, natural product derivative

Impact of Substituents on Properties

  • Hydroxyl Group: The hydroxyl group in the target compound enhances hydrogen-bonding capacity, improving solubility and interactions with polar biological targets (e.g., enzymes) compared to thioether or amino-substituted analogs .
  • Benzimidazole Core: The aromatic benzimidazole system enables π-π stacking and intercalation with biomolecules, a feature shared with compounds like 3-(1H-benzo[d]imidazol-2-yl)propanoic acid (), which has demonstrated anticancer activity .

Biological Activity

3-Hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is a compound of significant interest in biochemical research due to its potential biological activities. This article aims to explore the various biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid can be represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3

This compound features a benzimidazole moiety, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The biological activity of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid is primarily attributed to its interaction with various biological targets:

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Prostate Cancer Inhibition : Research involving derivatives of 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid has indicated promising results in inhibiting prostate cancer cell lines. The mechanism involves interference with cell cycle regulation through Pin1 inhibition .
  • Protozoan Activity : A study on imidazole derivatives indicated that certain compounds displayed activity against protozoan infections such as Trypanosoma cruzi and Trichomonas vaginalis. The lipophilicity and redox potential of these compounds were correlated with their bioactivity, suggesting that 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid may share similar properties .

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism
3-Hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acidPotential anti-cancer agentPin1 inhibition
Benzimidazole Derivative AAntimicrobialDisruption of cell membrane integrity
Benzimidazole Derivative BAnti-inflammatoryGPCR modulation

Research Findings

Recent studies have focused on the synthesis and evaluation of various benzimidazole derivatives, including those related to 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid. Key findings include:

  • Synthesis Techniques : Advanced synthetic methods have been developed to enhance the yield and purity of these compounds, facilitating further biological evaluation .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been employed to predict the biological activity of new derivatives based on their chemical structure. This approach aids in identifying promising candidates for further development .

Q & A

Q. What are the standard synthetic routes for preparing 3-hydroxy-3-(1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves constructing the benzoimidazole core followed by introducing the propanoic acid moiety. A common approach includes:

  • Step 1 : Formation of the 1-isopropyl-1H-benzo[d]imidazole ring via cyclization of o-phenylenediamine derivatives with isopropyl-containing reagents under acidic conditions.
  • Step 2 : Alkylation or condensation to attach the hydroxypropanoic acid chain. For example, bromopropanoic acid derivatives may react with the imidazole nitrogen under basic conditions (e.g., K₂CO₃ in DMF) . Optimization focuses on temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize side reactions like N-3 substitution .

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the structure, particularly the isopropyl group (δ 1.2–1.5 ppm for CH₃, δ 4.0–4.5 ppm for CH) and hydroxypropanoic acid chain (broad peak for -OH at δ 5–6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using reverse-phase C18 columns with UV detection .
  • Mass Spectrometry (MS) : ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₄H₁₇N₂O₃) .

Q. How do structural features of this compound influence its solubility and stability in aqueous buffers?

Methodological Answer: The hydroxypropanoic acid group enhances water solubility via hydrogen bonding, while the lipophilic isopropyl and benzoimidazole moieties reduce solubility in polar solvents. Stability studies (pH 7.4, 37°C) show degradation via ester hydrolysis or imidazole ring oxidation. Buffering agents (e.g., phosphate) and antioxidants (e.g., BHT) are recommended for long-term storage .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

Methodological Answer: Discrepancies often arise from substituent effects. For example:

  • Chloro vs. Methyl Substituents : A chloro group at the 5-position of the imidazole ring (as in ) enhances enzyme inhibition but reduces cell permeability compared to methyl groups.
  • Hydroxypropanoic Acid vs. Ester Derivatives : The free acid form (target compound) shows higher target binding but lower bioavailability than ester prodrugs . Systematic SAR studies using isothermal titration calorimetry (ITC) and crystallography can clarify binding modes .

Q. How can computational methods improve the design of derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Predicts binding affinity to targets (e.g., enzymes) by modeling interactions between the hydroxypropanoic acid group and catalytic residues .
  • ADMET Prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and CYP450 metabolism risks. For example, reducing isopropyl bulkiness may improve metabolic stability .
  • Quantum Chemical Calculations : Evaluate electronic effects of substituents on reactivity (e.g., Fukui indices for nucleophilic attack sites) .

Q. What experimental designs address low yield in the final synthetic step due to competing side reactions?

Methodological Answer: Low yields often stem from:

  • N-3 vs. N-1 Substitution : Use bulky bases (e.g., DABCO) to sterically hinder N-3 substitution during alkylation .
  • Oxidative Degradation : Conduct reactions under inert atmosphere (N₂/Ar) and add radical scavengers (e.g., TEMPO) .
  • Byproduct Formation : Employ tandem purification (e.g., flash chromatography followed by recrystallization from ethanol/water) .

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